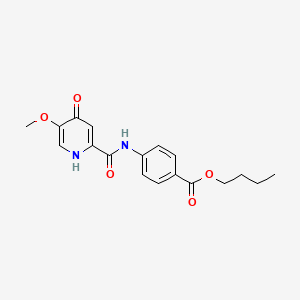![molecular formula C21H25NO3 B6561618 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091074-14-4](/img/structure/B6561618.png)
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide (2-MPA) is a synthetic compound belonging to the family of phenoxyacetamides. It has been studied extensively in scientific research due to its numerous applications in various fields. 2-MPA has been used as a model compound for studying the structure-activity relationships of phenoxyacetamides, as well as for its potential applications in medicinal chemistry and drug design.
科学的研究の応用
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been widely used in scientific research due to its numerous applications. It has been used as a model compound for studying the structure-activity relationships of phenoxyacetamides, as well as for its potential applications in medicinal chemistry and drug design. It has also been used for the synthesis of various derivatives of phenoxyacetamides, as well as for the synthesis of novel compounds with potential therapeutic applications.
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is not fully understood. It is believed that the compound binds to proteins in the cell membrane and alters their activity, leading to changes in cellular processes. It has also been proposed that this compound may act as an inhibitor of certain enzymes, leading to changes in the metabolism of cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. It has also been shown to affect the expression of various genes involved in inflammation, cell growth, and apoptosis. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several advantages for lab experiments. It is a relatively stable compound and is easy to synthesize in large quantities. It is also relatively non-toxic and has low solubility in water, making it ideal for use in aqueous solutions. However, this compound has several limitations for lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic syntheses. It is also relatively expensive, making it difficult to use in large quantities.
将来の方向性
There are numerous potential future directions for 2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide. It could be used to develop novel compounds with potential therapeutic applications. It could also be used to study the structure-activity relationships of phenoxyacetamides and to develop new synthetic methods for their synthesis. In addition, it could be used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new diagnostic and therapeutic strategies.
合成法
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be synthesized in multiple ways. The most commonly used method is the reaction of 2-methylphenol with 4-phenyloxan-4-ylmethylacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields this compound in high yields.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-17-7-5-6-10-19(17)25-15-20(23)22-16-21(11-13-24-14-12-21)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVSUHXLXQDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561549.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6561562.png)
![3-(2-chlorophenyl)-5-methyl-N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B6561564.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6561584.png)
![2,5-dichloro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561596.png)
![2-oxo-N-[(4-phenyloxan-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6561599.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561607.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561632.png)
![2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6561634.png)
